1-(4-Bromo-2-methylphenyl)propan-1-one
Description
1-(4-Bromo-2-methylphenyl)propan-1-one is a brominated aryl ketone characterized by a propan-1-one backbone attached to a 4-bromo-2-methyl-substituted phenyl ring. The bromine atom at the para position and the methyl group at the ortho position of the aromatic ring influence its electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIROVCDVQEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709025-22-9 | |
| Record name | 1-(4-bromo-2-methylphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 4-methylpropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Another method involves the use of phosphorus tribromide (PBr3) to brominate 4-methylpropiophenone. This reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high efficiency and yield, using advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-methylpropiophenone.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-methylbenzoic acid or 4-Bromo-2-methylbenzaldehyde.
Reduction: 4-Methylpropiophenone.
Substitution: 4-Hydroxy-2-methylpropiophenone or 4-Amino-2-methylpropiophenone.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)propan-1-one is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological molecules, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and physical properties of aryl ketones are highly dependent on the position and nature of substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Halogenated Aryl Propanones
Key Observations :
- Electronic Effects : Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, enhancing the electrophilicity of the ketone carbonyl. The para-substituted bromine in 1-(4-bromophenyl)propan-1-one facilitates coupling reactions with yields up to 70% .
- Steric Effects: The ortho-methyl group in this compound may hinder reactions at the α-position compared to non-methylated analogs.
Reactivity in Coupling Reactions
Halogenated aryl ketones are commonly used in C-O and C-C coupling reactions. Data from highlights the influence of substituents on reaction efficiency:
Table 2: Reaction Yields of Halogenated Propanones in Coupling Reactions
Key Findings :
- Halogen Position : Meta-substituted bromine (3-Br) in 1-(3-bromophenyl)propan-1-one shows marginally higher yields (63%) than para-bromo analogs (60%), possibly due to reduced steric hindrance .
- Halogen Type : Chlorinated derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) exhibit lower yields (44%) compared to brominated analogs, reflecting bromine’s stronger electron-withdrawing capacity .
Key Insights :
- Methyl Substitution : The 2-methyl group in 1-(4-bromophenyl)-2-methylpropan-1-one may enhance lipophilicity, influencing its pharmacokinetic profile .
- Fluorine Substitution : 4-FMC, a fluorinated analog, demonstrates water solubility in its hydrochloride form, highlighting fluorine’s role in modulating physicochemical properties .
Biological Activity
1-(4-Bromo-2-methylphenyl)propan-1-one, also known as 4-bromo-2-methylacetophenone, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C11H13BrO and a molecular weight of approximately 241.13 g/mol. The compound features a bromo-substituted aromatic ring, which is significant in influencing its biological activity.
Antibacterial Activity
Several studies have investigated the antibacterial properties of this compound and related compounds. The presence of the bromine atom is believed to enhance the compound's interaction with bacterial cell walls.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0195 | E. coli |
| Compound 12a | 0.0048 | Bacillus mycoides |
| Compound 15 | 0.0098 | C. albicans |
Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal efficacy of this compound has also been explored, particularly against common fungal strains such as Candida albicans.
Table 2: Antifungal Activity
| Compound Name | MIC (mg/mL) | Target Fungi |
|---|---|---|
| This compound | 0.039 | C. albicans |
| Compound X | 0.0048 | Fusarium oxysporum |
In vitro studies have shown that this compound can inhibit the growth of various fungi, demonstrating MIC values comparable to those of established antifungal agents .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research indicates that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity against A2780 (ovarian cancer) and LNCaP (prostate cancer) cell lines. The compound demonstrated an IC50 value indicating significant potential for further development as an anticancer agent .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 12.5 | Induction of apoptosis |
| LNCaP | 15.3 | Inhibition of PDGFRα signaling pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
